3-(1H-imidazol-1-yl)-1-phenylpropan-1-one

Description

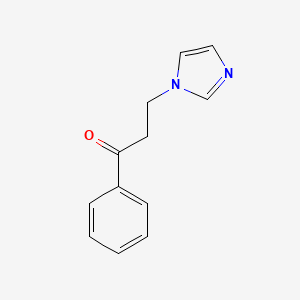

Structure

3D Structure

Properties

IUPAC Name |

3-imidazol-1-yl-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12(11-4-2-1-3-5-11)6-8-14-9-7-13-10-14/h1-5,7,9-10H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFZXQDRGYYUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541329 | |

| Record name | 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28918-16-3 | |

| Record name | 3-(1H-Imidazol-1-yl)-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28918-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Imidazole Containing Compounds in Chemical Synthesis and Biological Research

The imidazole (B134444) ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a cornerstone structure in chemistry and biology. wikipedia.orgtsijournals.com First synthesized by Heinrich Debus in 1858, this small yet chemically complex nucleus is fundamental to numerous biological processes and synthetic applications. nih.govnih.gov

In biological systems, the imidazole moiety is famously present in the amino acid histidine, which plays a critical role in the catalytic function of many enzymes and in intracellular buffering. wikipedia.orgnih.gov It is also a core component of the neurotransmitter histamine, which is involved in immune responses, and purine (B94841) bases like guanine (B1146940) and adenosine (B11128) found in nucleic acids. wikipedia.orgresearchgate.netnih.gov The widespread presence of the imidazole ring in natural products has made it a "privileged structure" in medicinal chemistry, signifying its recurring role in biologically active compounds. nih.govmdpi.com

The versatility of the imidazole ring has led to its incorporation into a vast array of synthetic molecules with diverse therapeutic activities. researchgate.netnih.govmdpi.com Research has demonstrated that imidazole derivatives exhibit a broad spectrum of pharmacological effects. nih.govnih.govmdpi.com

Table 1: Investigated Biological Activities of Imidazole-Containing Compounds

| Biological Activity | References |

|---|---|

| Antifungal | nih.govnih.govmdpi.com |

| Antibacterial | nih.govnih.govmdpi.com |

| Anticancer / Antitumor | nih.govnih.govmdpi.comlifechemicals.com |

| Anti-inflammatory | nih.govnih.govmdpi.com |

| Antiviral | tsijournals.comresearchgate.net |

| Antidiabetic | tsijournals.comnih.govmdpi.com |

| Antiparasitic | nih.govnih.govmdpi.com |

| Antituberculosis | tsijournals.comnih.govmdpi.com |

| Antimalarial | nih.govnih.govmdpi.com |

| Antioxidant | nih.govnih.govmdpi.com |

In chemical synthesis, imidazole is considered an important synthon, or building block, for the development of new drugs and materials. researchgate.netnih.gov Its unique chemical properties, including its amphoteric nature (acting as both an acid and a base) and aromaticity, make it a versatile component in constructing complex molecular architectures. nih.govnih.gov Beyond medicine, imidazole derivatives are used as catalysts for hydrolysis, as components of ionic liquids, and in the development of synthetic polymers and metal-complexing agents. lifechemicals.com Various synthetic strategies, such as the van Leusen imidazole synthesis, have been developed to efficiently create substituted imidazole compounds for diverse research applications. mdpi.com

Academic Research Landscape of 3 1h Imidazol 1 Yl 1 Phenylpropan 1 One and Its Analogues

Optimized Synthetic Routes for this compound

The preparation of the target propanone is typically achieved through multi-step pathways that have been refined to enhance efficiency and yield.

A primary route for synthesizing the carbon skeleton of this compound involves the Mannich reaction. plantarchives.org This classic reaction in organic chemistry typically involves the aminoalkylation of an acidic proton located on a carbon atom. In this context, a suitable ketone, such as acetophenone (B1666503), reacts with formaldehyde (B43269) and a secondary amine to form a Mannich base.

The subsequent step involves the alkylation of imidazole with the newly formed Mannich base or a related halo-intermediate. The nitrogen atom of the imidazole ring acts as a nucleophile, displacing a leaving group to form the final C-N bond, resulting in the desired this compound structure. This two-stage approach, combining a Mannich reaction with imidazole alkylation, provides a versatile method for constructing the core scaffold of various 1-aryl-3-(1H-imidazol-1-yl)propan-1-one derivatives. nih.gov

Diverse Derivatization Strategies and Reaction Chemistry of the Propanone Scaffold

The ketone functional group within the this compound scaffold is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of numerous derivatives.

The carbonyl group of this compound readily reacts with hydroxylamine (B1172632) to form the corresponding oxime. This oxime can then be further derivatized to produce a series of oxime esters. mdpi.com The synthesis of these esters is typically achieved by reacting the oxime with various aroyl chlorides in the presence of a base. This reaction yields compounds such as (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-aroyl oximes. mdpi.com These derivatization strategies have been used to create libraries of compounds for further study. mdpi.comresearchgate.net

Below is a table summarizing the synthesis of several oxime ester derivatives from the parent compound.

| Derivative Name | Yield (%) | Physical Appearance | Melting Point (°C) |

| (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-4-fluorobenzoyl oxime | 62% | Pale yellow solid | Not specified |

| (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-4-methylbenzoyl oxime | 62% | Pale yellow solid | Not specified |

| (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-4-(trifluoromethyl)benzoyl oxime | 39% | White solid | Not specified |

| (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-4-methoxybenzoyl oxime | 40% | Off-white solid | Not specified |

| (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-3,4,5-trimethoxybenzoyl oxime | 53% | White solid | Not specified |

| (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | 54% | Colourless crystals | Not specified |

| (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-3-chlorobenzoyl oxime | 61% | Pale yellow viscous oil | Not specified |

| (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-2-chlorobenzoyl oxime | 60% | White solid | 118–120 |

| Data sourced from Aboul-Enein et al. (2012). mdpi.com |

The propanone's carbonyl group is also susceptible to condensation reactions with hydrazine (B178648) derivatives and semicarbazide (B1199961) to form hydrazones and semicarbazones, respectively. pharmatutor.org This reaction is a general method for derivatizing aldehydes and ketones. pharmatutor.orgmdpi.com The terminal -NH2 group of semicarbazide or a substituted hydrazine attacks the electrophilic carbonyl carbon, followed by dehydration, to yield the corresponding imine-like derivative. pharmatutor.org This synthetic strategy has been applied to create novel imidazole-incorporated semicarbazones. nih.gov The reaction typically proceeds by refluxing the ketone with the appropriate hydrazine or semicarbazide in a suitable solvent, often with acid catalysis. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | General Reaction |

| This compound | Hydrazine (or substituted hydrazine) | Hydrazone | Condensation |

| This compound | Semicarbazide | Semicarbazone | Condensation |

The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). nih.gov The reaction is typically carried out by adding NaBH4 portion-wise to a solution of the ketone in a protic solvent like methanol, often under cooled conditions to control the reaction rate. nih.gov Following the reduction, a standard aqueous workup and purification by recrystallization from a solvent such as ethanol (B145695) affords the desired alcohol derivative. nih.gov This reduction is a key step in the synthesis of further derivatives, such as various esters of the resulting alcohol. nih.govnih.gov

The table below outlines a typical procedure for this reduction.

| Parameter | Details |

| Starting Material | This compound |

| Reagent | Sodium Borohydride (NaBH4) |

| Solvent | Methanol |

| Reaction Conditions | Ice-cooled, stirred overnight at ambient temperature |

| Workup | Evaporation of solvent, dissolution in ethyl acetate, washing with water |

| Purification | Recrystallization from ethanol |

| Product | 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol |

| Data sourced from H. S. Yathirajan et al. (2012). nih.gov |

Other Functional Group Interconversions and Aromatic Substitutions

The chemical reactivity of this compound allows for a variety of transformations targeting its core functional groups and aromatic system. These modifications are crucial for developing new derivatives with tailored properties. Key transformations include the interconversion of the ketone functional group and the synthesis of analogues with substitutions on the phenyl ring.

Functional Group Interconversions

The carbonyl group of the propiophenone (B1677668) backbone is a primary site for functional group interconversion. Documented transformations include reduction to a secondary alcohol and condensation reactions to form imine derivatives.

One of the most fundamental interconversions is the reduction of the ketone to a secondary alcohol. Research has demonstrated the successful reduction of this compound using sodium borohydride (NaBH₄) in methanol. nih.gov This reaction proceeds overnight at ambient temperature to yield 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol. nih.gov The resulting alcohol is a versatile intermediate for further functionalization.

| Reaction | Reagent | Solvent | Product | Reference |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Methanol | 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol | nih.gov |

The carbonyl group also undergoes condensation reactions. For instance, it can react with hydrazine derivatives in the presence of an acid catalyst to form imines. A specific example involves the reaction of this compound with N-(2-methylphenyl)hydrazinecarboxamide in absolute ethanol, catalyzed by acetic acid. This reaction, stirred at room temperature for 18 hours, yields 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea. nih.gov

| Reactant 1 | Reactant 2 | Solvent / Catalyst | Product | Reference |

| This compound | N-(2-methylphenyl)hydrazinecarboxamide | Ethanol / Acetic Acid | 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea | nih.gov |

The secondary alcohol obtained from the ketone reduction serves as a precursor for further transformations, such as esterification. A series of aromatic and heterocyclic esters have been synthesized from 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols. nih.gov These reactions demonstrate a two-step functional group interconversion from the parent ketone. Examples of esters synthesized from the intermediate alcohol include reactions with various acylating agents to produce benzoates, furoates, and isonicotinates. nih.gov

| Intermediate Reactant | Acylating Agent | Product | Reference |

| 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol | Furan-2-carbonyl chloride | 3-(1H-Imidazol-1-yl)-1-phenylpropyl furan-2-carboxylate | nih.gov |

| 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol | Pyridine-3-carbonyl chloride | 3-(1H-Imidazol-1-yl)-1-phenylpropyl pyridine-3-carboxylate | nih.gov |

| 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol | Pyridine-4-carbonyl chloride | 3-(1H-Imidazol-1-yl)-1-phenylpropyl pyridine-4-carboxylate | nih.gov |

| 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol | 4-(Trifluoromethyl)benzoyl chloride | 3-(1H-Imidazol-1-yl)-1-phenylpropyl 4-(trifluoromethyl)benzoate | nih.gov |

Aromatic Substitutions

Direct electrophilic aromatic substitution on the phenyl ring of this compound is not a commonly reported strategy in the available literature. Instead, derivatives bearing substituents on the phenyl ring are typically accessed through the synthesis starting from appropriately substituted precursors. This approach involves using a substituted acetophenone in the initial synthetic steps.

For example, in the synthesis of related chalcone structures, various substituted acetophenones are used, which indicates that the phenyl ring can be readily modified prior to the construction of the main scaffold. mdpi.commdpi.com This strategy allows for the introduction of a wide range of functional groups at various positions on the phenyl ring.

| Phenyl Substituent | Precursor Example | Resulting Structure Type | Reference |

| 4-methyl | 4'-methylacetophenone | Imidazole-chalcone | mdpi.com |

| 3-chloro-4-fluoro | 3'-chloro-4'-fluoroacetophenone | Imidazole-chalcone | mdpi.com |

This synthetic approach highlights the versatility in creating a library of compounds with diverse electronic and steric properties on the phenyl moiety, which is a key strategy in medicinal chemistry for modulating biological activity.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallographic Analysis and Solid-State Architecture

X-ray crystallography stands as the definitive method for determining the spatial arrangement of atoms within a crystalline solid. nih.gov For 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, this technique has provided a clear picture of its molecular structure and how individual molecules interact in the solid state.

Single-crystal X-ray diffraction studies have successfully elucidated the molecular structure of this compound. The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net This space group is centrosymmetric, meaning the crystal structure possesses an inversion center, and therefore the crystal as a whole is not chiral, precluding a determination of absolute configuration for the bulk material. ed.ac.uk

The analysis confirms that the molecule is non-planar. researchgate.net A key conformational feature is the orientation of the phenyl and imidazole (B134444) rings relative to each other. These two rings are observed to be nearly perpendicular, with a dihedral angle between them measured at 89.3 (1)°. researchgate.netiucr.org The propanone chain connecting the two rings adopts a specific conformation to accommodate this arrangement.

Crystal Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₂N₂O | researchgate.net |

| Molecular Weight | 200.24 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 12.5860 (14) | researchgate.net |

| b (Å) | 10.3777 (12) | researchgate.net |

| c (Å) | 8.0771 (9) | researchgate.net |

| β (°) | 102.095 (2) | researchgate.net |

| Volume (ų) | 1031.6 (2) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

| Temperature (K) | 293 | researchgate.netiucr.org |

The arrangement of molecules within the crystal, known as crystal packing, is governed by a network of noncovalent intermolecular interactions. rsc.org In the solid state of this compound, the primary stabilizing forces are van der Waals interactions. researchgate.net

The bond lengths and angles within the molecule are reported to be within normal ranges for their respective types. researchgate.net The C=O bond of the ketone group and the C-N and C=N bonds within the imidazole ring exhibit lengths consistent with their double and partial double bond characters, respectively.

Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) | Reference |

|---|---|---|

| Bond Lengths | ||

| O1—C7 | 1.218 (2) | researchgate.net |

| N1—C10 | 1.374 (2) | researchgate.net |

| N1—C9 | 1.468 (2) | researchgate.net |

| N2—C10 | 1.317 (2) | researchgate.net |

| C7—C8 | 1.512 (2) | researchgate.net |

| C8—C9 | 1.516 (2) | researchgate.net |

| Bond Angles | ||

| O1—C7—C1 | 120.3 (1) | researchgate.net |

| O1—C7—C8 | 121.0 (1) | researchgate.net |

| C10—N1—C9 | 125.8 (1) | researchgate.net |

| C7—C8—C9 | 111.9 (1) | researchgate.net |

| N1—C9—C8 | 110.8 (1) | researchgate.net |

Vibrational Spectroscopy (FT-IR and FT-Raman) Investigations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and providing a "fingerprint" of the molecular structure. rsc.org

Experimental FT-IR and FT-Raman spectra of compounds containing the 3-(1H-imidazol-1-yl)-1-phenylpropyl core have been recorded and analyzed. mdpi.com The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent parts.

Key vibrational bands include:

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and imidazole rings typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the propane (B168953) chain is observed in the 2850-3000 cm⁻¹ region. mdpi.com

C=O Stretching: The strong absorption band for the ketone carbonyl (C=O) stretching is a prominent feature in the IR spectrum, typically found in the range of 1680-1700 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations (C=C) from the phenyl group and C=C/C=N stretching from the imidazole ring occur in the 1400-1600 cm⁻¹ region. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations for the C-H bonds of the aromatic rings and the aliphatic chain are found in the fingerprint region (below 1500 cm⁻¹). mdpi.com

Characteristic Vibrational Band Assignments

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3150 - 3000 | Aromatic C-H stretching (phenyl and imidazole) | mdpi.com |

| 3000 - 2850 | Aliphatic C-H stretching (CH₂) | mdpi.comresearchgate.net |

| ~1685 | C=O stretching (ketone) | researchgate.net |

| 1600 - 1450 | C=C and C=N ring stretching (phenyl and imidazole) | rsc.org |

| 1470 - 1430 | CH₂ scissoring (bending) | rsc.org |

| 1300 - 1000 | C-H in-plane bending | mdpi.com |

| 1000 - 700 | C-H out-of-plane bending | mdpi.com |

To achieve a more precise assignment of complex vibrational spectra, experimental results are often compared with theoretical calculations, typically using Density Functional Theory (DFT). mdpi.com A Potential Energy Distribution (PED) analysis is then performed to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.gov This analysis is crucial for resolving ambiguities, especially in the fingerprint region where many vibrational modes overlap. nih.gov

For molecules with the 3-(1H-imidazol-1-yl)-1-phenylpropyl framework, PED analysis helps to confirm assignments. mdpi.com For example, a band observed around 2930 cm⁻¹ can be assigned with high confidence to C-H stretching vibrations based on a PED analysis showing that >75% of the potential energy of this mode is due to the stretching of C-H bonds. mdpi.com Similarly, ring breathing modes of the phenyl and imidazole groups can be distinguished from other skeletal vibrations. The VEDA (Vibrational Energy Distribution Analysis) program is a common tool used for these calculations. nih.govresearchgate.net This computational approach provides a detailed and quantitative understanding of the molecule's vibrational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR, along with 2D NMR techniques, offer a detailed map of the proton and carbon environments and their connectivities.

Detailed Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Interpretation

The ¹H and ¹³C NMR spectra of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveal distinct signals corresponding to each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show signals for the protons of the phenyl ring, the propanone backbone, and the imidazole ring. The protons on the phenyl ring typically appear as multiplets in the aromatic region (around 7.2-8.0 ppm). The two methylene (B1212753) groups of the propanone chain (-CH₂-CH₂-) would present as two triplets, with the methylene group adjacent to the carbonyl group appearing at a higher chemical shift (more deshielded) than the methylene group adjacent to the imidazole ring. The protons of the imidazole ring would show distinct signals, with the proton at the C2 position appearing as a singlet at a higher frequency compared to the protons at the C4 and C5 positions.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C=O) is characteristically found at a very high chemical shift, typically in the range of 195-200 ppm. The carbons of the phenyl ring would resonate in the aromatic region (around 120-140 ppm). The methylene carbons of the propanone chain and the carbons of the imidazole ring would appear at lower chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (ortho) | ~7.9-8.1 | Multiplet |

| Phenyl-H (meta) | ~7.4-7.6 | Multiplet |

| Phenyl-H (para) | ~7.5-7.7 | Multiplet |

| -CO-CH₂- | ~3.4-3.6 | Triplet |

| -CH₂-N- | ~4.3-4.5 | Triplet |

| Imidazole-H2 | ~7.5-7.7 | Singlet |

| Imidazole-H4 | ~6.9-7.1 | Singlet |

| Imidazole-H5 | ~7.0-7.2 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~198.0 |

| Phenyl-C (ipso) | ~136.5 |

| Phenyl-C (ortho) | ~128.5 |

| Phenyl-C (meta) | ~129.0 |

| Phenyl-C (para) | ~133.5 |

| -CO-CH₂- | ~38.0 |

| -CH₂-N- | ~43.0 |

| Imidazole-C2 | ~137.0 |

| Imidazole-C4 | ~128.0 |

| Imidazole-C5 | ~119.0 |

Advanced 2D NMR Techniques for Connectivity and Conformational Analysis

To unambiguously assign the proton and carbon signals and to understand the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a clear correlation between the two methylene groups of the propanone chain, confirming their adjacent positions. It would also reveal the coupling network within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the -CO-CH₂- group will show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, HMBC would show correlations from the protons of the -CO-CH₂- group to the carbonyl carbon and the adjacent methylene carbon. It would also show correlations from the protons of the -CH₂-N- group to the carbons of the imidazole ring, confirming the attachment point.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the phenyl and imidazole rings, as well as the n → π* transition of the carbonyl group. The solvent used can influence the position of the absorption maximum (λmax). In a non-polar solvent, the fine vibrational structure of the bands may be more resolved. In polar solvents, these bands may broaden and undergo a shift in wavelength. The primary absorption bands are anticipated in the UV region, likely between 200 and 300 nm. rsc.org

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) | Solvent |

| π → π* (Phenyl) | ~245 | Ethanol (B145695) |

| π → π* (Imidazole) | ~210 | Ethanol |

| n → π* (Carbonyl) | ~280 | Ethanol |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₁₂H₁₂N₂O, the calculated molecular weight is approximately 200.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 200. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a prominent peak for phenyl ketones.

McLafferty Rearrangement: While less common for aromatic ketones where alpha-cleavage dominates, a McLafferty rearrangement could potentially occur, involving the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by cleavage of the beta-bond.

Cleavage of the propanone chain: Fragmentation can occur at different points along the C-C bonds of the propanone chain.

Loss of the imidazole ring: Cleavage of the C-N bond connecting the propyl chain to the imidazole ring would result in fragments corresponding to the loss of the imidazole moiety (C₃H₃N₂).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 200 | [C₁₂H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 105 | [C₆H₅CO]⁺ | Alpha-cleavage |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

| 68 | [C₃H₄N₂]⁺ | Imidazole cation |

| 132 | [M - C₃H₄N₂]⁺ | Loss of imidazole |

Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) Calculations for Geometrical Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is employed here to determine the optimized geometry of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing nitrogen heterocycles, the B3LYP hybrid functional is widely used and has demonstrated reliability in predicting molecular structures and properties. asianpubs.org B3LYP, which stands for Becke, 3-parameter, Lee-Yang-Parr, combines the strengths of Hartree-Fock theory and DFT.

The basis set selected for these calculations is the 6-311++G(d,p). This notation indicates a triple-split valence basis set, augmented with diffuse functions (++) on both heavy atoms and hydrogen atoms, and polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively. The diffuse functions are crucial for describing systems with lone pairs or anions, while polarization functions account for the non-spherical nature of electron density in molecules, allowing for a more accurate representation of chemical bonds. This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a standard and robust method for obtaining precise results for organic molecules without incurring excessive computational expense. nih.govmdpi.comsemanticscholar.org Theoretical studies on similar imidazole (B134444) derivatives have successfully utilized this level of theory to investigate structural geometry, vibrational frequencies, and electronic properties. nih.govmdpi.comscholarsportal.infoniscpr.res.in

A critical step in computational modeling is the validation of theoretical results against experimental data. X-ray crystallography provides precise measurements of bond lengths and angles in the solid state. By comparing the DFT-optimized geometry with X-ray diffraction data, the accuracy of the chosen theoretical method can be assessed. mdpi.com

Below is a table comparing selected experimental and theoretical geometrical parameters.

| Parameter | Experimental (X-ray) Bond Length (Å) researchgate.net | Theoretical (DFT/B3LYP) Bond Length (Å) |

|---|---|---|

| C=O | 1.217 | 1.246 niscpr.res.in |

| C-N (imidazole ring) | 1.318 - 1.378 | 1.313 - 1.382 mdpi.com |

| C-C (phenyl ring) | 1.376 - 1.388 | 1.393 - 1.404 uantwerpen.be |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity and electronic properties. pearson.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, representing the molecule's nucleophilicity. youtube.com The LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.org

A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This facilitates intramolecular charge transfer (ICT), which is a key factor in various chemical and biological processes. niscpr.res.in For a derivative of the title compound, calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO and LUMO energy values, resulting in a specific energy gap that provides insight into its energetic behavior. niscpr.res.in

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.96 niscpr.res.in |

| LUMO | -2.49 niscpr.res.in |

| Energy Gap (ΔE) | 3.47 niscpr.res.in |

Data from a similar imidazole derivative, (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one, calculated at the B3LYP/6-311++G(d,p) level. niscpr.res.in

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intra- and intermolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. niscpr.res.in It provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals, and quantifies the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. wisc.edu

In the context of this compound and its analogs, NBO analysis reveals significant interactions that contribute to the molecule's stability. The most important interactions involve the delocalization of electron density from lone pair orbitals (LP) of nitrogen and oxygen atoms to the antibonding orbitals (π*) of adjacent ring systems or carbonyl groups. For example, in a similar structure, NBO analysis confirmed intramolecular charge transfer interactions responsible for its stabilization. mdpi.comresearchgate.net

The stabilization energy, E(2), associated with these donor-acceptor interactions can be calculated. A higher E(2) value indicates a stronger interaction and greater electron delocalization. Key interactions typically observed in such molecules include π → π* and n → π* transitions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N4 | π(C5-N43) | 36.21 |

| LP(1) O22 | π(C3-N21) | 29.54 |

| π(C10-C11) | π(C12-C13) | 20.87 |

| π(C12-C13) | π(C10-C11) | 17.11 |

Data from a related compound, ({[(1E)-3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-methylphenyl)methanone, illustrating typical NBO interactions. mdpi.com

Advanced Analysis of Non-Covalent Interactions

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in relation to its neighbors, allowing for a detailed examination of close contacts. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

The analysis generates a three-dimensional surface colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction. Accompanying two-dimensional "fingerprint plots" are also produced, which summarize all the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). These plots provide a quantitative breakdown of the different types of atomic interactions.

For various imidazole derivatives, Hirshfeld surface analyses consistently reveal that the majority of intermolecular contacts are dominated by weak van der Waals forces, particularly hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and heteroatom-hydrogen (such as O···H/H···O or N···H/H···N) interactions. mdpi.comresearchgate.netnih.govnih.gov For instance, in many copper(II) complexes containing imidazole ligands, H···H contacts account for a significant portion of the total interactions, often exceeding 37% and sometimes reaching up to 52%. nih.govnih.gov The C···H/H···C contacts, often indicative of C—H···π interactions with the aromatic rings, also represent a substantial contribution, typically ranging from 17% to 28%. nih.govnih.gov

The expected distribution of intermolecular contacts for this compound, based on analyses of similar structures, is summarized in the table below. The presence of both phenyl and imidazole rings suggests that C···H/H···C and π-π stacking interactions would be significant features in its crystal packing. mdpi.com

| Interaction Type | Typical Percentage Contribution (%) | Significance |

|---|---|---|

| H···H | 35 - 55 | Represents the most frequent, yet weakest, van der Waals contacts due to the abundance of hydrogen atoms on the molecular surface. mdpi.comnih.gov |

| C···H/H···C | 17 - 30 | Indicates the presence of C—H···π interactions, which are crucial for the stabilization of the crystal structure, particularly with aromatic systems like the phenyl and imidazole rings. mdpi.comnih.gov |

| O···H/H···O and N···H/H···N | 5 - 25 | Corresponds to conventional and unconventional hydrogen bonds, which are stronger, directional interactions that play a key role in defining the molecular assembly. mdpi.comnih.gov |

| C···C | < 5 | Suggests the presence of π-π stacking interactions between aromatic rings, though their contribution can be minimal if the rings are not suitably oriented. nih.govnih.gov |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis, also known as Non-Covalent Interaction (NCI) analysis, is a quantum mechanical method that provides a visual representation of non-covalent interactions in real space. This technique is based on the electron density (ρ) and its gradient (∇ρ). The RDG is plotted against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density itself (sign(λ₂)ρ).

This plot reveals different types of interactions as distinct regions or isosurfaces:

Strong, attractive interactions , such as hydrogen bonds, appear as blue-colored surfaces at large negative values of sign(λ₂)ρ.

Weak, attractive interactions , like van der Waals forces, are represented by green-colored surfaces around sign(λ₂)ρ ≈ 0.

Strong, repulsive interactions , which occur in sterically crowded regions and between ring centers, are shown as red-colored surfaces at large positive values of sign(λ₂)ρ. researchgate.net

For a molecule like this compound, an RDG analysis would be expected to show distinct isosurfaces corresponding to the various non-covalent interactions that stabilize its structure. A study on an imidazole derivative, 1-methyl-2-[(E)-2-(4-methylphenyl) ethenyl]-4-nitro-1H-imidazole, utilized RDG analysis to explore the specific intermolecular interactions responsible for the stability of its crystal packing. Similarly, research on zinc(II) halide coordination compounds with imidazole also employed RDG plots to visualize non-covalent interactions. researchgate.net

The likely non-covalent interactions for this compound that would be visualized through RDG analysis are outlined in the table below.

| Interaction Type | Expected RDG Visualization | Description |

|---|---|---|

| Hydrogen Bonds (e.g., C-H···O, C-H···N) | Blue isosurfaces between the donor and acceptor atoms. | These are strong, directional interactions involving the carbonyl oxygen and the imidazole nitrogen as potential hydrogen bond acceptors. |

| van der Waals Interactions | Broad, green isosurfaces covering larger areas of the molecule. | These are weaker, non-directional forces that contribute significantly to the overall stability of the molecular packing. researchgate.net |

| Steric Repulsion | Red isosurfaces, particularly within the center of the aromatic rings. | These indicate regions of steric clash and electron-deficient centers of the rings. researchgate.net |

Molecular Mechanism Studies of Biological Activity in Vitro/in Silico

Antifungal Activity Investigations

The antifungal action of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one is primarily attributed to its classification as an imidazole (B134444) derivative, a well-established class of antifungal agents. nih.gov The molecular mechanism of these compounds has been extensively studied, providing a solid foundation for understanding the activity of this specific molecule.

Exploration of Inhibition Mechanisms Against Fungal Targets (e.g., Cytochrome P450 14α-demethylase, CYP51)

The principal molecular target for imidazole antifungals is the enzyme Cytochrome P450 14α-demethylase, commonly known as CYP51. nih.govfrontiersin.org This enzyme is a critical component in the fungal cell membrane's ergosterol (B1671047) biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. nih.govfrontiersin.org

Imidazole derivatives, including by inference this compound, inhibit CYP51. This inhibition disrupts the conversion of lanosterol (B1674476) to ergosterol. nih.gov The mechanism of inhibition involves the nitrogen atom (N3) of the imidazole ring binding to the heme iron atom in the active site of the CYP51 enzyme. This interaction prevents the natural substrate, lanosterol, from binding and being demethylated. The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors disrupt the fungal cell membrane structure and function, leading to the inhibition of fungal growth and, ultimately, cell death. nih.govfrontiersin.org Studies on related imidazole-containing compounds have demonstrated their potent inhibitory activity against Candida albicans. nih.gov

Computational Molecular Docking Simulations with Fungal Enzymes

To further understand the interaction between this compound and its fungal target, computational molecular docking simulations are employed. While specific docking studies for this exact compound are not extensively published, data from structurally similar imidazole derivatives provide valuable insights into its probable binding mode and affinity for fungal CYP51. nih.govnih.gov

Molecular docking studies on various imidazole and triazole derivatives with the CYP51 enzyme from Candida albicans and other fungal species consistently show that the azole ring plays a crucial role in binding. nih.govfrontiersin.org These simulations predict the binding orientation and calculate a docking score, which represents the binding affinity. For instance, studies on a series of 3-benzoyl imidazo[1,2-a]pyrimidines revealed binding energies ranging from -6.11 to -9.43 kcal/mol, which were superior to the reference drug fluconazole (B54011). nih.gov Similarly, other research on 1,2,4-triazine (B1199460) derivatives docked to CYP51 showed promising binding affinities with binding free energies between -8.2 and -11.9 kcal/mol. frontiersin.org

These computational models illustrate that the imidazole moiety of the compound likely penetrates deep into the active site of CYP51, allowing the nitrogen atom to coordinate with the heme iron. The phenylpropan-1-one portion of the molecule is predicted to form additional interactions with the surrounding amino acid residues in the active site, further stabilizing the complex.

Table 1: Representative Docking Scores of Imidazole/Azole Derivatives with Fungal CYP51 This table presents data from related compounds to infer the potential interactions of this compound.

| Compound Class | Fungal Species | Target Enzyme | Predicted Binding Energy (kcal/mol) | Reference |

| 3-Benzoyl imidazo[1,2-a]pyrimidines | Candida krusei | CYP51 | -9.43 | nih.gov |

| 1,2,4-Triazine derivatives | Candida albicans | CYP51 | -8.2 to -11.9 | frontiersin.org |

Ligand-Protein Interaction Profiling and Binding Affinity Analysis

The analysis of ligand-protein interactions derived from molecular docking simulations reveals the specific forces governing the binding of imidazole derivatives to CYP51. These interactions typically include:

Heme Coordination: The most critical interaction is the coordination bond between the sp2-hybridized nitrogen atom of the imidazole ring and the ferric iron (Fe³⁺) of the heme group within the enzyme's active site. nih.govfrontiersin.org

Hydrophobic Interactions: The phenyl group and the propane (B168953) chain of this compound are expected to form van der Waals and hydrophobic interactions with nonpolar amino acid residues lining the active site cavity of CYP51.

Hydrogen Bonding: While the primary interaction is with the heme group, hydrogen bonds can also form between the compound and nearby amino acid residues, further enhancing binding affinity.

The binding affinity, often expressed as a binding energy or inhibition constant (Ki), quantifies the strength of the interaction. Lower binding energies indicate a higher affinity. Based on studies of analogous compounds, it is anticipated that this compound would exhibit a strong binding affinity for fungal CYP51. nih.govfrontiersin.org

Anticonvulsant Activity Research

The structural features of this compound have also prompted investigations into its potential as an anticonvulsant agent. Research in this area is largely based on in silico predictions and comparison with known anticonvulsant compounds. researchgate.netnih.gov

In Silico Predictions of Anticonvulsant Potential

In silico methods are instrumental in the early stages of drug discovery for predicting the pharmacological properties of novel compounds. researchgate.net For anticonvulsant activity, these computational tools can screen libraries of molecules to identify candidates with a higher probability of being active. wu.ac.thbiointerfaceresearch.com While specific in silico predictions for this compound are not widely available, studies on other imidazole-containing derivatives have demonstrated the utility of these approaches. researchgate.netnih.gov

These predictive models often rely on identifying pharmacophoric features common to known anticonvulsant drugs. These features can include the spatial arrangement of hydrophobic groups, hydrogen bond donors and acceptors, and aromatic rings. The structure of this compound, with its imidazole ring, phenyl group, and ketone functional group, possesses features that are present in some known anticonvulsant agents, suggesting its potential in this therapeutic area.

Table 2: In Silico Methods for Anticonvulsant Prediction

| In Silico Method | Description | Application |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a specific receptor target. | Used to assess potential interactions with known anticonvulsant targets like GABA-A receptors or ion channels. wu.ac.th |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Compares the structure of a new compound to established anticonvulsant pharmacophores. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity. | Predicts the anticonvulsant potency of new compounds based on their structural properties. |

Putative Molecular Targets and Interaction Analysis

Based on the known mechanisms of other anticonvulsant drugs and the chemical structure of this compound, several putative molecular targets can be proposed. The interaction with these targets is often explored through molecular docking simulations.

GABA-A Receptors: The gamma-aminobutyric acid type A (GABA-A) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a key target for many anticonvulsant drugs, such as benzodiazepines and barbiturates. wu.ac.thfrontiersin.org These drugs act as positive allosteric modulators, enhancing the inhibitory effect of GABA. In silico docking studies of novel heterocyclic compounds with the GABA-A receptor are frequently performed to predict their potential as anticonvulsants. wu.ac.th It is hypothesized that the imidazole and phenyl moieties of this compound could interact with binding sites on the GABA-A receptor complex.

Voltage-Gated Sodium Channels: Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. Many established anticonvulsants, such as phenytoin (B1677684) and carbamazepine, function by blocking these channels, thereby reducing neuronal excitability. frontiersin.org The interaction of small molecules with these channels can be modeled computationally to predict their blocking potential.

Voltage-Gated Calcium Channels: Certain types of voltage-gated calcium channels are involved in the generation of seizure activity. Drugs that block these channels can be effective in treating specific types of epilepsy.

While definitive experimental evidence is pending, in silico analysis suggests that this compound has the potential to interact with one or more of these key molecular targets implicated in the control of neuronal excitability. Further computational and experimental studies are necessary to confirm these putative mechanisms.

Anti-Parasitic Activity Studies (e.g., Chagas Disease)

The search for novel therapeutic agents against Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant area of medicinal chemistry. Imidazole derivatives are a well-established class of compounds investigated for their anti-T. cruzi potential. nih.govasm.orgsci-hub.se The mechanism of action for many of these compounds involves the inhibition of crucial parasitic enzymes. pnas.org

Targeting Key Protein Receptors of Trypanosoma cruzi

Research into imidazole-based anti-parasitic agents often focuses on essential T. cruzi enzymes as protein receptors. One of the most critical targets is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme vital for the parasite's membrane integrity through its role in ergosterol biosynthesis. pnas.orgnih.gov Inhibition of CYP51 disrupts the parasite's cell membrane, leading to cell death. Another key target is cruzain, the major cysteine protease of T. cruzi, which is involved in various physiological processes of the parasite, including nutrition, replication, and immune evasion. semanticscholar.org Other potential targets include parasitic phosphodiesterases (PDEs), which are involved in signaling pathways. nih.govasm.org While the broader class of imidazole derivatives has been studied against these targets, specific investigations into this compound focus on its potential as a scaffold for developing more potent inhibitors.

Molecular Docking and Binding Affinity Determination

Molecular docking is a computational technique used to predict how a molecule, such as this compound, might bind to a target protein receptor. In the context of T. cruzi, docking studies are used to simulate the interaction of imidazole derivatives with the active sites of enzymes like CYP51 and cruzain. These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and amino acid residues in the enzyme's binding pocket. The binding affinity, often calculated as a docking score or binding free energy, quantifies the strength of this interaction. A lower binding energy suggests a more stable complex and potentially a more effective inhibitor. This data is critical for structure-activity relationship (SAR) studies, guiding the synthesis of new derivatives with improved efficacy.

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Imidazole Derivative A | T. cruzi CYP51 | -8.5 | Heme, Phe105, Met358 |

| Imidazole Derivative B | T. cruzi Cruzain | -7.9 | Cys25, Gly66, His159 |

| Imidazole Derivative C | T. cruzi CYP51 | -9.1 | Heme, Tyr103, Leu356 |

Investigations into Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Consequently, XO is a major therapeutic target, and various classes of heterocyclic compounds, including imidazole derivatives, have been investigated as potential inhibitors. nih.govnih.govbohrium.com

Structure-Activity Relationship Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies are essential for optimizing the inhibitory activity of a lead compound. For xanthine oxidase inhibitors based on the this compound scaffold, SAR studies would involve synthesizing a series of analogues by modifying different parts of the molecule. For instance, substituents could be added to the phenyl ring or the imidazole ring to investigate their effect on inhibitory potency. These studies have shown for related heterocyclic inhibitors that specific substitutions can enhance binding to the XO active site. For example, introducing certain groups can lead to additional hydrogen bonds or hydrophobic interactions with key residues in the enzyme's active site, thereby increasing inhibitory activity. The goal is to identify a pharmacophore—the essential set of structural features responsible for the biological activity—and optimize it for maximum potency and selectivity.

Molecular Docking and Dynamics Simulations of Inhibitor-Enzyme Complexes

To understand the inhibitory mechanism at an atomic level, molecular docking and molecular dynamics (MD) simulations are employed. Docking studies place the inhibitor, such as this compound, into the three-dimensional structure of the xanthine oxidase active site. This site notably contains a molybdenum cofactor (Moco). The simulations predict the binding pose and key interactions with amino acid residues like Arg880, Glu802, Phe914, and Thr1010. mdpi.comnih.gov

Molecular dynamics simulations then provide a dynamic picture of the inhibitor-enzyme complex over time, typically nanoseconds. These simulations assess the stability of the predicted binding pose and can reveal conformational changes in the enzyme or the inhibitor upon binding. MD simulations are also used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. These computational insights are invaluable for the rational design of novel and more potent xanthine oxidase inhibitors. mdpi.comresearchgate.net

| Inhibitor Class | Key Interacting Residue | Type of Interaction | Reference Compound |

|---|---|---|---|

| Pyrazole Derivatives | Arg880 | Hydrogen Bond | Allopurinol |

| Thiazole Derivatives | Phe914 | π-π Stacking | Febuxostat |

| Pyrimidine Derivatives | Glu802 | Hydrogen Bond | Topiroxostat |

| General Heterocycles | Thr1010 | Hydrogen Bond | Various |

Structure Activity Relationship Sar Studies

Systematic Elucidation of Structural Features Influencing Biological Potency

Systematic modifications of the core structure have revealed that biological potency, especially antifungal activity, is highly sensitive to changes in several key regions of the molecule. The parent compound is a derivative of ketoconazole-like structures, and its activity is often tied to the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govfrontiersin.orgyoutube.com

Research into related imidazole (B134444) derivatives demonstrates that the nature of the substituent at position 1 of the imidazole ring is a critical determinant of activity. Studies on mono-arylated imidazole series showed that substituting this position with a benzyl (B1604629) group or an n-Butyl group led to high antifungal activity. nih.gov In contrast, the introduction of bulkier groups at this position can be unfavorable for activity. nih.gov

Similarly, modifications to other parts of the scaffold have significant consequences. For instance, in studies of ketoconazole (B1673606) analogs, replacing the acetamide (B32628) group with small, linear sulfonamides maintained in vitro antifungal potency. nih.govfrontiersin.org However, introducing a branch point, such as an isopropyl group, resulted in a complete loss of activity, highlighting the importance of steric factors. nih.govfrontiersin.org Interestingly, constraining this branch point within a cyclopropane (B1198618) ring was able to restore some of the lost activity. frontiersin.org This systematic approach of altering and evaluating different functional groups allows for a detailed understanding of the structural requirements for potency.

The table below summarizes findings from SAR studies on related imidazole-based compounds, illustrating how specific structural changes influence antifungal activity.

| Compound Series | Modification | Effect on Antifungal Potency | Reference |

| Mono-arylated imidazoles | Substitution at Imidazole N-1 with benzyl or n-butyl | High activity | nih.gov |

| Mono-arylated imidazoles | Substitution at Imidazole N-1 with bulky groups | Decreased activity | nih.gov |

| (2S, 4R)-Ketoconazole analogs | Replacement of acetamide with small, linear sulfonamides | Potency maintained | nih.govfrontiersin.org |

| (2S, 4R)-Ketoconazole analogs | Introduction of a branched isopropyl group | Complete loss of activity | nih.govfrontiersin.org |

| (2S, 4R)-Ketoconazole analogs | Constraining the branch point in a cyclopropane ring | Activity restored | frontiersin.org |

Impact of Aromatic and Heterocyclic Substituents on Activity Profiles

The electronic properties and position of substituents on the aromatic (phenyl) ring profoundly affect the activity profile of these compounds. SAR analyses have consistently shown that the size, position, and electronic nature (electron-donating or electron-withdrawing) of these substituents are crucial. nih.gov

In one series of 2,5-diarylated imidazole derivatives, the introduction of an electron-donating methyl group at the meta position of the phenyl rings resulted in strong antifungal activity. nih.gov Conversely, placing electron-withdrawing groups like trifluoromethyl (CF₃), cyano (CN), or nitro (NO₂) at the meta position led to a loss of activity. nih.gov Even strong electron-withdrawing CF₃ groups at the meta position failed to produce any antifungal effect. nih.gov

The position of the substituent is as important as its electronic character. Generally, para-substituted compounds have been found to exhibit stronger inhibitory activities than their meta-substituted counterparts. acs.org For example, in a series of diarylated imidazoles, introducing electron-withdrawing or electron-donating groups at the para position resulted in moderate to no activity, suggesting a complex interplay between substituent effects and their location on the phenyl ring. nih.gov

The following table details the impact of various substituents on the phenyl ring on the resulting antifungal activity.

| Phenyl Ring Substitution Position | Substituent Type | Effect on Antifungal Activity | Reference |

| meta | Electron-donating (e.g., -CH₃) | Strong activity | nih.gov |

| meta | Electron-withdrawing (e.g., -CF₃, -CN, -NO₂) | Loss of activity | nih.gov |

| para | Electron-donating or -withdrawing | Moderate to no activity | nih.gov |

| para vs. meta | General observation | para-substituted compounds generally more active | acs.org |

Identification of Key Pharmacophoric Elements and Their Spatial Requirements

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov For the 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one class of compounds, the key pharmacophoric elements essential for antifungal activity are the imidazole ring, the phenyl ring, and the propanone linker. The specific spatial arrangement of these features is critical for effective binding to the target enzyme, typically a cytochrome P450 like lanosterol 14α-demethylase. nih.govyoutube.com

The Imidazole Ring: The nitrogen atom at position 3 (N3) of the imidazole ring is a crucial feature. It coordinates with the heme iron atom in the active site of the cytochrome P450 enzyme, which is a hallmark of the mechanism of action for azole antifungals. youtube.com This interaction is fundamental to inhibiting the enzyme's function.

The Phenyl Group: A hydrophobic phenyl ring or a substituted phenyl ring serves as another key element, providing necessary hydrophobic interactions within the active site of the target enzyme. youtube.com The nature and position of substituents on this ring modulate the binding affinity, as detailed in the previous section.

The Propanone Linker: The three-carbon linker connecting the imidazole and phenyl moieties provides the correct spatial orientation for these two key pharmacophoric elements. The length and flexibility of this chain are important for positioning the imidazole and phenyl groups optimally within the enzyme's binding pocket. The reduction of the ketone in the parent compound to a hydroxyl group, forming 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, can still result in anti-Candida activity, indicating that the oxygen atom is a key interaction point. nih.gov

The relative orientation of the imidazole and phenyl rings is a defining spatial requirement. In the crystal structure of the related compound 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, the imidazole ring forms a dihedral angle of 66.73° with the phenyl ring. nih.gov This specific three-dimensional conformation is critical for fitting into the enzyme's active site and achieving biological activity. Pharmacophore modeling studies are often employed to define these spatial relationships and screen for new, potent derivatives. nih.govnih.gov

Supramolecular Chemistry and Coordination Polymer Applications

Investigation of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one as a Ligand in Metal Complexes

The imidazole (B134444) moiety is a versatile ligand in coordination chemistry due to the presence of two nitrogen atoms, one of which (the pyridine-type nitrogen) readily coordinates to metal ions. researchgate.net This has led to the extensive use of imidazole derivatives in the synthesis of coordination polymers and MOFs. acs.orgrsc.orgnih.gov

While specific research on the use of this compound as a primary ligand in the synthesis of MOFs is not extensively documented, the vast body of literature on related imidazole-based ligands allows for a strong projection of its potential. MOFs are typically synthesized under solvothermal or hydrothermal conditions, where the organic ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. nih.govtandfonline.com The resulting crystalline structures are highly porous materials with potential applications in gas storage, catalysis, and sensing. rsc.org

The synthesis of MOFs using ligands structurally similar to this compound, such as those containing imidazole and carboxylate functionalities, has yielded a variety of network topologies. rsc.orgrsc.org For instance, reactions involving different metal ions like Cd(II), Zn(II), Co(II), and Ni(II) with imidazole-based ligands have resulted in the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.orgnih.govtandfonline.com The final architecture is influenced by factors such as the coordination geometry of the metal ion, the nature of the counter-anions, and the reaction conditions. nih.gov Given that this compound possesses a single coordination site on the imidazole ring, it would likely act as a monodentate ligand, potentially leading to the formation of lower-dimensional coordination polymers or requiring the use of secondary multidentate linker ligands to build up 3D frameworks.

Table 1: Examples of Metal-Organic Frameworks with Imidazole-Based Ligands

| Compound/Ligand | Metal Ion | Dimensionality | Key Structural Features |

|---|---|---|---|

| [Cu(L)(mpa)]·3H₂O (L = 1,4-di(1H-imidazol-4-yl)benzene) | Cu(II) | 3D | Binodal 4-connected architecture with CdSO₄ topology. nih.gov |

| [Co(L)(mpa)]·H₂O (L = 1,4-di(1H-imidazol-4-yl)benzene) | Co(II) | 2D | Layered structure with (4, 4) sql topology. nih.gov |

| [Cd₂(L1)₂(HCOO)₂(H₂O)]n (HL1 = 4-imidazole-1-yl-benzoic acid) | Cd(II) | Not specified | Coordination polymer. rsc.org |

The coordination of imidazole-based ligands to metal centers primarily occurs through the sp²-hybridized nitrogen atom (N3) of the imidazole ring, which acts as a Lewis base. researchgate.net In the case of this compound, this would be the sole coordination site, making it a monodentate ligand. The coordination number and geometry around the metal center are then completed by other ligands, such as carboxylates, or solvent molecules present in the reaction mixture. acs.orgrsc.org

Studies on coordination polymers with related imidazole ligands have revealed a wide range of coordination environments for the metal ions. For example, in a series of coordination polymers with bulky bis(imidazole) and aromatic carboxylate ligands, cadmium centers were found to exhibit capped trigonal prism and pentagonal bipyramid geometries, while nickel was found in an octahedral environment. acs.org In other systems, Cd(II) has been observed with a seven-coordinate geometry, being bound to nitrogen atoms from imidazole ligands and oxygen atoms from carboxylate ligands and water molecules. nih.gov The flexibility of the propanone chain in this compound could also allow for conformational adjustments to accommodate different coordination geometries.

Table 2: Coordination Geometries in Metal Complexes with Imidazole-Containing Ligands

| Metal Ion | Ligands | Coordination Number | Geometry |

|---|---|---|---|

| Cd(II) | 9,10-di(1H-imidazol-1-yl)anthracene, 4,4′-oxybis(benzoate) | 7 | Capped trigonal prism acs.org |

| Cd(II) | 9,10-di(1H-imidazol-1-yl)anthracene, benzene-1,3,5-tricarboxylate | 7 | Pentagonal bipyramid acs.org |

| Ni(II) | 9,10-di(1H-imidazol-1-yl)anthracene, 2-sulfoterephthalate | 6 | Octahedron acs.org |

Host-Guest Interaction Studies with Macrocyclic Receptors

Host-guest chemistry, a central theme in supramolecular chemistry, involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. nih.govresearchgate.net Macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils, are well-known for their ability to encapsulate guest molecules within their cavities, leading to changes in the physicochemical properties of the guest. researchgate.net

The structural features of this compound make it an interesting candidate for host-guest studies. The presence of a phenyl group provides a hydrophobic component that can be included in the nonpolar cavity of macrocycles like cyclodextrins. The imidazole ring, being amphoteric, can act as a hydrogen bond donor and acceptor, and can also participate in cation-π and π-π stacking interactions. researchgate.netresearchgate.net These properties are crucial for recognition by various macrocyclic receptors.

Table 3: Common Macrocyclic Hosts and Their Preferred Guest Interactions

| Macrocyclic Host | Cavity Characteristics | Primary Guest Interactions | Potential Interaction with this compound |

|---|---|---|---|

| Cyclodextrins | Hydrophobic interior, hydrophilic exterior | Hydrophobic inclusion, hydrogen bonding | Inclusion of the phenyl group in the cavity. |

| Calixarenes | Hydrophobic cavity, modifiable upper and lower rims | π-π stacking, cation-π interactions, hydrogen bonding | Interaction of the phenyl and imidazole rings with the aromatic walls of the calixarene. |

Chemical Reactivity, Stability, and Degradation Pathways

Mechanistic Studies of Chemical Transformations Involving the Keto and Imidazole (B134444) Moieties

The reactivity of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one is centered around the electrophilic carbonyl carbon of the keto group and the nucleophilic and basic properties of the imidazole ring.

The ketone moiety undergoes typical reactions of carbonyl compounds. For instance, it can be reduced to the corresponding alcohol, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol. nih.gov The mechanism involves the nucleophilic attack of the hydride ion from NaBH₄ on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Furthermore, the keto group can react with nucleophiles such as hydrazine (B178648) derivatives to form hydrazones. The reaction of this compound with N-(2-methylphenyl)hydrazinecarboxamide in the presence of an acid catalyst yields the corresponding (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-(2-methylphenyl)hydrazinecarboxamide. researchgate.net This condensation reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack by the hydrazine.

As a β-aminoketone, this compound is essentially a Mannich base, formed conceptually from acetophenone (B1666503), formaldehyde (B43269), and imidazole. wikipedia.orgwikipedia.org This structural feature makes it susceptible to a retro-Mannich reaction, a key degradation pathway. This reaction involves the elimination of the imidazole group and the formation of an α,β-unsaturated ketone, 1-phenylprop-2-en-1-one (phenyl vinyl ketone), and imidazole. This process can be initiated by heat or catalyzed by acid or base. nih.govyoutube.com

The imidazole moiety, specifically the N-3 atom, is nucleophilic and can participate in reactions with electrophiles. For instance, N-alkylimidazoles readily react with electrophilic reagents. acs.org The lone pair of electrons on the N-3 atom can also act as a base, leading to the formation of imidazolium (B1220033) salts in the presence of acids. The stability of these salts is influenced by the substituents on the imidazole ring. nih.gov

Theoretical and Experimental Approaches to Degradation Mechanisms

The degradation of this compound can proceed through several pathways, including hydrolysis, oxidation, and photodegradation. Both theoretical and experimental studies on related structures provide insights into these mechanisms.

Hydrolytic Degradation: The stability of β-aminoketones is often pH-dependent. In aqueous solutions, the compound can undergo hydrolysis. Under acidic conditions, the retro-Mannich reaction is a likely degradation pathway, leading to the formation of phenyl vinyl ketone and imidazole. acs.org The rate of this degradation is influenced by the pH of the medium. nih.gov

Oxidative Degradation: The imidazole ring is susceptible to oxidation by various reactive species. Theoretical studies on the atmospheric oxidation of imidazole have shown that it can react with hydroxyl (•OH) and nitrate (B79036) (•NO₃) radicals, as well as ozone (O₃). frontiersin.orgnih.gov The reaction with •OH radicals primarily proceeds via addition to the carbon atoms of the imidazole ring, with lower energy barriers compared to hydrogen abstraction. wikipedia.orgfrontiersin.orgnih.gov Oxidation of the imidazole ring in histidine residues, a related structure, is initiated by the addition of a hydroxyl radical to the C-2 position. rsc.org Polyalkylated imidazoles have been found to be less stable towards oxidation compared to the parent imidazole. researchgate.net

Photochemical Degradation: The phenyl ketone moiety in the molecule suggests a susceptibility to photochemical reactions. Ketones can undergo various photochemical transformations, including Norrish Type I and Type II reactions. sciepub.com For this compound, a Norrish Type II reaction could potentially occur, involving intramolecular hydrogen abstraction from the γ-carbon of the propyl chain by the excited ketone, leading to cleavage of the Cα-Cβ bond and the formation of acetophenone and a vinylimidazole fragment. The photostability of some imidazole derivatives has been studied, and it has been shown that substitution on the imidazole ring can influence their photochemical behavior. wikipedia.org

Mass Spectrometry Fragmentation: The fragmentation pattern of this compound in mass spectrometry can provide clues about its degradation pathways. For aromatic ketones, a primary fragmentation is the loss of the alkyl radical (α-cleavage), followed by the loss of carbon monoxide. miamioh.edu For this specific molecule, this would correspond to the loss of the 3-(1H-imidazol-1-yl)propyl radical, followed by the loss of CO from the benzoyl cation.

Factors Influencing Chemical Stability and Reactivity in Various Environments

The chemical stability and reactivity of this compound are influenced by several environmental factors.

Temperature: Temperature is a critical factor affecting the stability of this compound. As with most chemical reactions, an increase in temperature generally accelerates the rate of degradation. wikipedia.org Thermal degradation of imidazole derivatives has been observed, with decomposition temperatures depending on the specific substituents. sciepub.commdpi.com For instance, the thermal decomposition of some imidazole derivatives occurs in distinct steps, starting at temperatures around 140-170°C. nih.govsciepub.com

pH: The pH of the environment significantly impacts the stability and reactivity of the molecule. The imidazole ring is basic and can be protonated at low pH, which can affect its nucleophilicity and its role in catalysis. unn.edu.ngresearchgate.net The stability of related β-aminoketones is highly dependent on pH, with degradation rates varying significantly across the pH spectrum. nih.gov For example, some related compounds show maximum stability in the slightly acidic pH range of 4-6. nih.gov The efficiency of some reactions involving imidazole derivatives is also pH-dependent. youtube.com

Solvent: The choice of solvent can influence the reactivity and the position of chemical equilibria. The chemical shifts in NMR spectroscopy of related imidazole-containing compounds have been shown to be sensitive to the solvent, indicating different solvation effects. unn.edu.ng The polarity of the solvent can affect the relative stability of different tautomeric or ionic forms of the molecule.

Presence of Other Reagents: The stability of the compound can be affected by the presence of other chemical species. For example, the presence of acids or bases can catalyze its degradation through the retro-Mannich reaction. nih.govyoutube.com The presence of oxidizing agents can lead to the degradation of the imidazole ring. frontiersin.orgnih.govrsc.org

Future Research Directions and Translational Chemical Biology

Rational Design and Synthesis of Advanced Analogues with Tuned Molecular Properties

The foundation of future research on 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one lies in the rational design and synthesis of advanced analogues. The parent compound serves as a valuable template for molecular modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. nih.gov A primary strategy involves the targeted modification of the phenyl and imidazole (B134444) rings, as well as the propanone linker.

Systematic structure-activity relationship (SAR) studies will be instrumental in guiding these modifications. For instance, the introduction of various substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets. Similarly, modifications to the imidazole moiety or its replacement with other five-membered heterocyclic rings, such as triazoles, could influence the compound's binding affinity and metabolic stability. nih.gov

The synthesis of ester and oxime ester derivatives has already shown promise in enhancing the anti-Candida activity of the core structure. For example, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime demonstrated significantly higher potency than fluconazole (B54011). Future work should expand on these findings by exploring a wider range of ester and ether functionalities to fine-tune the lipophilicity and cellular permeability of the analogues.

The following table includes some of the synthesized analogues and related imidazole-bearing compounds that have been investigated for their biological activities.

Table 1: Synthesized Analogues and Related Imidazole Compounds

| Compound Name | Core Structure Modification | Investigated Activity |

|---|---|---|

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | Oxime ester derivative | Anti-Candida |

| 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters | Ester derivatives of the reduced ketone | Anti-Candida |

| (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | Chalcone (B49325) analogue | Antifungal (potential against Aspergillus fumigatus) mdpi.com |

| 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol | Reduction of the ketone to a hydroxyl group | Anti-Candida nih.gov |

| Imidazole-containing chalcones | Incorporation of a chalcone moiety | Antifungal, anti-inflammatory, antibacterial, anticancer mdpi.com |

| Imidazolyl and triazolyl-pyridinecarboxamidrazone derivatives | Linkage to pyridinecarboxamidrazone | Antimycobacterial and antifungal oup.com |